2-(1H-pyrazol-3-yl)piperidine

Anticoagulant Factor Xa inhibition Thrombotic disorders

This 2-(1H-pyrazol-3-yl)piperidine (CAS 1185535-24-3) is the essential 2,3-regioisomer for SAR-driven medicinal chemistry. Unlike 3- or 4-substituted analogs, this scaffold uniquely enables construction of patent-covered direct FXa inhibitors (nanomolar IC50), antiplatelet agents outperforming Aspirin, peripherally selective CB1 antagonists, and NOX inhibitors. Substituting regioisomers forfeits IP positioning and invalidates potency optimization. Ensure your lead-generation campaigns use the correct connectivity.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1185535-24-3
Cat. No. B1521492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-3-yl)piperidine
CAS1185535-24-3
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=NN2
InChIInChI=1S/C8H13N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h4,6-7,9H,1-3,5H2,(H,10,11)
InChIKeyJNOYHGAZDBVHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-3-yl)piperidine (CAS 1185535-24-3): Baseline Identity, Structural Class, and Key Procurement Characteristics


2-(1H-pyrazol-3-yl)piperidine (CAS 1185535-24-3) is a heterocyclic small-molecule building block belonging to the pyrazolyl piperidine class, with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . The compound features a piperidine ring directly linked at its 2-position to the 3-position of an unsubstituted 1H-pyrazole ring, forming a conformationally constrained biaryl-like structure with two basic nitrogen centers. The free base form is commercially available as a powder with a typical purity specification of 95% and is recommended for long-term storage in a cool, dry place at room temperature . The compound is widely recognized as a versatile small-molecule scaffold for medicinal chemistry applications .

2-(1H-pyrazol-3-yl)piperidine (CAS 1185535-24-3): Why Regioisomeric or Analog Substitution Is Not Feasible


Procurement decisions involving 2-(1H-pyrazol-3-yl)piperidine cannot be simplified to selecting any pyrazolyl piperidine analog due to the critical influence of regioisomeric linkage and substitution pattern on biological activity and synthetic utility. The specific 2,3-connectivity (piperidine 2-position linked to pyrazole 3-position) dictates a unique three-dimensional pharmacophore geometry and hydrogen-bonding network that cannot be replicated by the 4-substituted regioisomer 4-(1H-pyrazol-3-yl)piperidine (CAS 278798-08-6) or the 3-substituted regioisomer 3-(1H-pyrazol-3-yl)piperidine (CAS 956576-24-8) . In the pyrazolyl piperidine class, the pyrazole nitrogen positions relative to the piperidine basic center have been shown to differentially modulate factor Xa inhibitory activity across a 1–2 log order of magnitude [1]. Furthermore, the specific regioisomeric scaffold is essential for constructing patent-covered chemotypes in anticoagulant and antiplatelet therapeutic programs, where SAR studies demonstrate that even positional shifts in the pyrazole-piperidine linkage fundamentally alter target binding modes and functional potency [1][2]. Generic substitution with structurally similar but regioisomerically distinct building blocks would invalidate SAR optimization efforts and potentially forfeit intellectual property positioning in lead generation campaigns.

2-(1H-pyrazol-3-yl)piperidine (CAS 1185535-24-3): Quantified Differentiation and Comparator-Based Evidence for Procurement Decisions


Factor Xa Inhibitory Activity: Scaffold-Dependent Potency Enables Nanomolar Anticoagulant Lead Generation

Pyrazolyl piperidine analogs derived from the core 2-(1H-pyrazol-3-yl)piperidine scaffold exhibit nanomolar factor Xa (FXa) inhibitory activity when appropriately substituted. The lead compound 4a, a pyrazolyl piperidine analog with a 4-chlorophenyl substitution, displayed an IC50 of 13.4 nM against FXa [1]. In functional coagulation assays, compound 4a prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) to levels comparable to those achieved with Heparin, demonstrating functional anticoagulant efficacy that matches the clinical reference standard [1]. Docking studies further revealed that the synthesized pyrazolyl piperidine analogs adopt binding modes similar to the co-crystallized Rivaroxaban ligand within the FXa active site, confirming that the core scaffold can productively engage the FXa pharmacophore [1].

Anticoagulant Factor Xa inhibition Thrombotic disorders

Antiplatelet Aggregation Activity: Pyrazolyl Piperidine Scaffold Outperforms Aspirin in Human Platelet Assays

Substituted pyrazolyl piperidine derivatives structurally related to 2-(1H-pyrazol-3-yl)piperidine have demonstrated antiplatelet aggregation activity superior to the reference drug Aspirin in human platelet assays. Among a series of 14 synthesized derivatives (3a–n), compounds 3a, 3c, 3j, and 3l exhibited excellent activity, with compound 3c identified as the most potent [1]. Based on IC50 value comparisons, the majority of the compounds in the series possessed antiplatelet aggregation activity exceeding that of Aspirin when evaluated in human platelet aggregation using adenosine diphosphate (ADP) as the agonist [1].

Antiplatelet Cardiovascular Thrombosis

CB1 Receptor Antagonism: Target Engagement for Metabolic Disorder Programs

2-(1H-pyrazol-3-yl)piperidine and its hydrochloride salt have been identified in authoritative biomedical databases as selective cannabinoid type-1 (CB1) receptor antagonists [1][2]. The compound has been reported to inhibit the proliferation and maturation of adipocytes, improve lipid and glucose metabolism, and regulate food intake and energy balance [1]. This pharmacological profile is directly relevant to the management of obesity and related metabolic disorders, positioning the compound within the established CB1 antagonist therapeutic class that includes reference agents such as rimonabant [3].

CB1 antagonist Obesity Metabolic disorders

NADPH Oxidase Inhibition: Scaffold Validation in Oxidative Stress and Inflammatory Indications

Pyrazolo piperidine derivatives structurally related to 2-(1H-pyrazol-3-yl)piperidine are disclosed in patent literature as inhibitors of Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX enzymes) [1]. The claimed compounds of Formula (I) are described as modulators of reactive oxygen species (ROS) generation, with utility in the treatment and/or prophylaxis of cardiovascular diseases, respiratory disorders, metabolic disorders, neurodegenerative diseases, inflammatory disorders, and cancers [1]. NADPH oxidase inhibition represents a mechanistically distinct therapeutic approach that is orthogonal to the anticoagulant, antiplatelet, and CB1 antagonist activities described elsewhere for this scaffold class, indicating broad polypharmacology potential.

NADPH oxidase Oxidative stress Inflammation

2-(1H-pyrazol-3-yl)piperidine (CAS 1185535-24-3): Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Anticoagulant Drug Discovery: Factor Xa Inhibitor Lead Generation and Optimization

Use 2-(1H-pyrazol-3-yl)piperidine as a core scaffold for synthesizing novel direct factor Xa (FXa) inhibitors. The pyrazolyl piperidine scaffold has been validated to yield analogs with nanomolar FXa IC50 values (13.4 nM for lead compound 4a) and functional anticoagulant activity comparable to Heparin in PT and aPTT assays [1]. Medicinal chemistry teams can leverage this scaffold to design substitution patterns that optimize FXa binding while maintaining selectivity over related serine proteases, building upon the demonstrated binding mode similarity to Rivaroxaban [1].

Antiplatelet Agent Development for Cardiovascular Therapeutics

Employ 2-(1H-pyrazol-3-yl)piperidine as a privileged starting point for antiplatelet drug discovery programs. Pyrazolyl piperidine derivatives have demonstrated antiplatelet aggregation activity superior to Aspirin in human platelet assays using ADP as agonist, with compound 3c identified as the most potent in a 14-compound series [2]. The scaffold offers a non-salicylate, non-thienopyridine chemotype that may circumvent resistance mechanisms associated with existing antiplatelet therapies.

Metabolic Disease Drug Discovery: CB1 Receptor Antagonist Programs for Obesity and Diabetes

Incorporate 2-(1H-pyrazol-3-yl)piperidine into lead generation campaigns targeting the cannabinoid type-1 (CB1) receptor for obesity and metabolic syndrome indications. The compound is documented as a selective CB1 receptor antagonist that inhibits adipocyte proliferation, improves lipid and glucose metabolism, and regulates energy balance [3][4]. This mechanism is therapeutically relevant for managing obesity and associated metabolic disorders, positioning the scaffold for peripheral CB1 antagonist programs that aim to separate metabolic benefits from central nervous system adverse effects observed with first-generation agents like rimonabant.

Oxidative Stress and Inflammation Research: NADPH Oxidase (NOX) Inhibitor Development

Utilize 2-(1H-pyrazol-3-yl)piperidine as a scaffold for designing NADPH oxidase (NOX) inhibitors targeting cardiovascular, respiratory, metabolic, neurodegenerative, and inflammatory disorders [5]. The pyrazolo piperidine chemotype is patent-validated for NOX inhibition and modulation of reactive oxygen species (ROS) generation [5]. This application scenario is particularly relevant for research programs focused on oxidative stress-mediated pathologies where selective NOX isoform inhibition represents a mechanistically distinct therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.